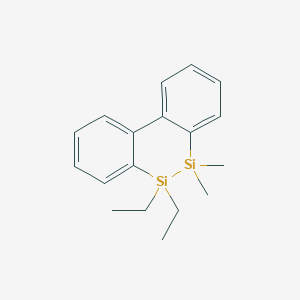![molecular formula C18H11NO4 B14201679 9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione CAS No. 873686-43-2](/img/structure/B14201679.png)
9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-2-phenylchromeno[7,6-b][1,4]oxazine-3,7-dione is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a chromeno ring fused with an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-phenylchromeno[7,6-b][1,4]oxazine-3,7-dione typically involves multicomponent reactions and cyclization reactions. One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a catalyst, such as 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another approach involves the use of acetyl or benzoyl chloride, potassium thiocyanate, and acetylenedicarboxylates in a four-component reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions. The use of green solvents and catalysts is often preferred to minimize environmental impact. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-2-phenylchromeno[7,6-b][1,4]oxazine-3,7-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazine derivatives.
Wissenschaftliche Forschungsanwendungen
9-Methyl-2-phenylchromeno[7,6-b][1,4]oxazine-3,7-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, fluorescent materials, and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 9-methyl-2-phenylchromeno[7,6-b][1,4]oxazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Oxazine: A simpler oxazine derivative with similar reactivity but lacking the chromeno and phenyl groups.
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: Another oxazine derivative with a methoxy group, used in similar applications.
Uniqueness
9-Methyl-2-phenylchromeno[7,6-b][1,4]oxazine-3,7-dione is unique due to its fused ring structure and the presence of both methyl and phenyl groups
Eigenschaften
CAS-Nummer |
873686-43-2 |
|---|---|
Molekularformel |
C18H11NO4 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
9-methyl-2-phenylpyrano[3,2-g][1,4]benzoxazine-3,7-dione |
InChI |
InChI=1S/C18H11NO4/c1-10-7-16(20)22-14-9-15-13(8-12(10)14)19-17(18(21)23-15)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
FRUDUTBNLGRDKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)N=C(C(=O)O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


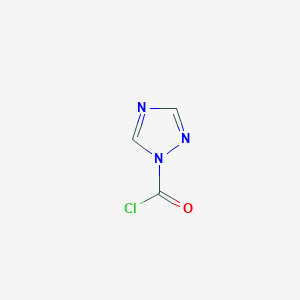

![7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14201615.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
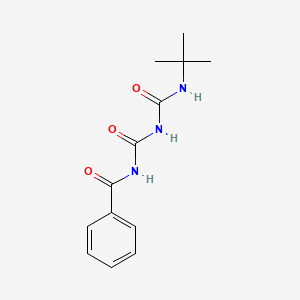
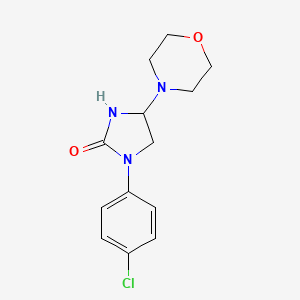
![[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14201641.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)
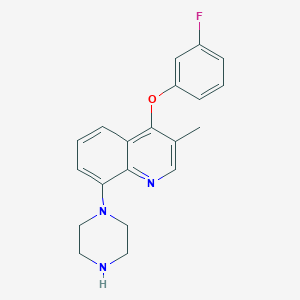

![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201669.png)

